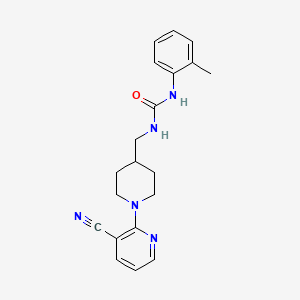
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea, also known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential applications in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for cancer treatment.
Aplicaciones Científicas De Investigación
Scientific Research Applications of Pyridine Derivatives
Parkinsonism and Neurotoxicity
Research on the neurotoxic effects of compounds related to MPTP (a pyridine derivative) has shown that such compounds can selectively damage cells in the substantia nigra, leading to marked parkinsonism. This highlights the neurotoxic potential of certain pyridine derivatives in scientific studies aimed at understanding neurological disorders (Hansen et al., 1983).
HIV-1 Protease Inhibition
L-735,524, a compound with a pyridinyl group, is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, undergoing clinical evaluation. Research into its metabolites in human urine has contributed to understanding its pharmacokinetics and the metabolic pathways involved in its processing, indicating the relevance of pyridine derivatives in antiviral research (Balani et al., 1995).
Insomnia Treatment Through Orexin Receptor Antagonism
SB-649868, featuring a pyridinyl moiety, is under development as an orexin 1 and 2 receptor antagonist for treating insomnia. Its disposition and metabolism in humans have been studied, revealing the compound's pharmacokinetics and the role of its metabolites, emphasizing the therapeutic potential of pyridine derivatives in sleep disorder treatments (Renzulli et al., 2011).
Propiedades
IUPAC Name |
1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15-5-2-3-7-18(15)24-20(26)23-14-16-8-11-25(12-9-16)19-17(13-21)6-4-10-22-19/h2-7,10,16H,8-9,11-12,14H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCGZLJYYFDPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

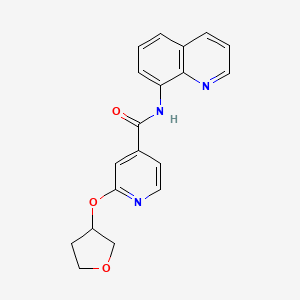
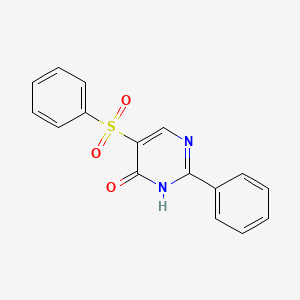

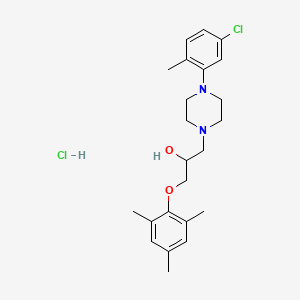

![4-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B3014991.png)
![N~1~-[5-(4-{[4-(4-fluorophenyl)piperazino]carbonyl}piperidino)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B3014992.png)
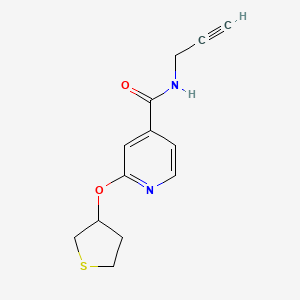
![3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3014994.png)
![7-butyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3014996.png)
![N-[4-(diethylamino)phenyl]-2-hydroxybenzamide](/img/structure/B3014997.png)
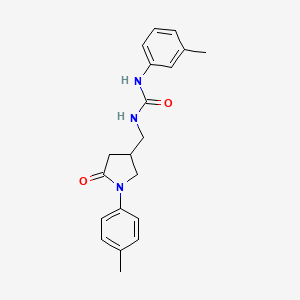

![1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B3015004.png)